molecular formula C25H21NO3 B11293763 9-(2,4-dimethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,4-dimethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11293763
M. Wt: 383.4 g/mol
InChI Key: ZAVGVWSNAMFYDT-UHFFFAOYSA-N
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Description

9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromeno[8,7-e][1,3]oxazin-2-one core, which is a fused heterocyclic system incorporating both oxygen and nitrogen atoms. The presence of phenyl and dimethylphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4-dimethylphenyl and 4-phenyl derivatives can be subjected to cyclization reactions in the presence of catalysts and solvents to form the desired chromeno[8,7-e][1,3]oxazin-2-one structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno[8,7-e][1,3]oxazin-2-one compounds .

Scientific Research Applications

Chemistry

In chemistry, 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Research has focused on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9-(2,4-DIMETHYLPHENYL)-4-METHYL-9,10-DIHYDRO-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: A similar compound with a methyl group instead of a phenyl group, showing different reactivity and applications.

    4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: Lacks the dimethylphenyl group, resulting in different chemical and biological properties.

Uniqueness

The uniqueness of 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and dimethylphenyl groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

9-(2,4-dimethylphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H21NO3/c1-16-8-10-22(17(2)12-16)26-14-21-23(28-15-26)11-9-19-20(13-24(27)29-25(19)21)18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3

InChI Key

ZAVGVWSNAMFYDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)C

Origin of Product

United States

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